![molecular formula C14H13ClN2O3S B5801372 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as CPT-11, is a potent anticancer drug that has been used in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. This drug has been extensively studied in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
作用机制
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA replication and transcription, leading to cell death. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells from the body.
实验室实验的优点和局限性
One of the major advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in lab experiments is its potent anticancer activity. This drug has been shown to be effective in the treatment of various types of cancer, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. High doses of this drug can cause serious side effects, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of research is the development of new formulations of this drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to improve patient outcomes. Finally, research is needed to identify new targets for this compound, which can help to expand its use in the treatment of cancer.
合成方法
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide involves a multi-step process that starts with the reaction of irinotecan with acetic anhydride to form the intermediate compound, 7-ethyl-10-hydroxycamptothecin (SN-38). This intermediate is then reacted with 2-(2-thienyl)ethylamine and 2-chlorophenoxyacetic acid to form the final product, this compound.
科学研究应用
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been extensively studied in the scientific community due to its potential therapeutic benefits in the treatment of cancer. It has been shown to be effective in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. In addition, this compound has been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and paclitaxel.
属性
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)19-9-14(18)20-17-13(16)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTTHABGMOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

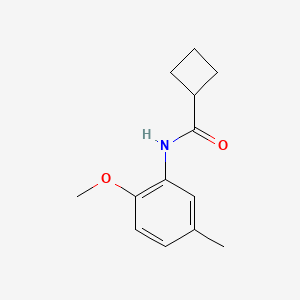
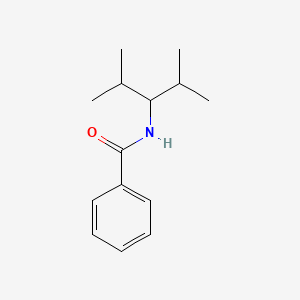
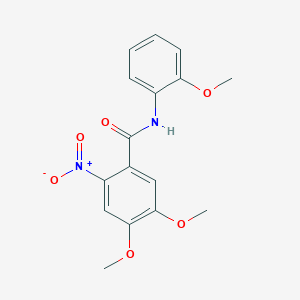

![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
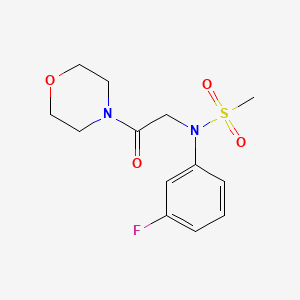
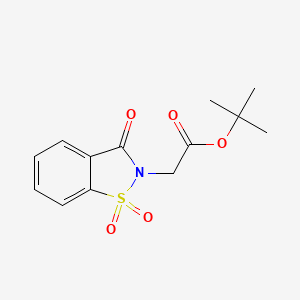
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)

